molecular formula C21H30O5 B14652779 3,4,5,6,7,8,9,10-Octahydro-7,14,16-trimethoxy-3-methyl-1H-2-benzoxacyclotetradecin-1-one CAS No. 40790-11-2

3,4,5,6,7,8,9,10-Octahydro-7,14,16-trimethoxy-3-methyl-1H-2-benzoxacyclotetradecin-1-one

Cat. No.: B14652779
CAS No.: 40790-11-2
M. Wt: 362.5 g/mol
InChI Key: LYQNWEHJZOZNLY-UXBLZVDNSA-N
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Description

3,4,5,6,7,8,9,10-Octahydro-7,14,16-trimethoxy-3-methyl-1H-2-benzoxacyclotetradecin-1-one is a complex organic compound with a unique structure. This compound is characterized by its octahydro configuration and multiple methoxy groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5,6,7,8,9,10-Octahydro-7,14,16-trimethoxy-3-methyl-1H-2-benzoxacyclotetradecin-1-one typically involves multiple steps, including cyclization and methoxylation reactions. The specific reaction conditions, such as temperature, pressure, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography, is essential to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3,4,5,6,7,8,9,10-Octahydro-7,14,16-trimethoxy-3-methyl-1H-2-benzoxacyclotetradecin-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: Methoxy groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

3,4,5,6,7,8,9,10-Octahydro-7,14,16-trimethoxy-3-methyl-1H-2-benzoxacyclotetradecin-1-one has various applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4,5,6,7,8,9,10-Octahydro-7,14,16-trimethoxy-3-methyl-1H-2-benzoxacyclotetradecin-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5,6,7,8,9,10-Octahydro-7,14,16-trimethoxy-3-methyl-1H-2-benzoxacyclotetradecin-1-one is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Its multiple methoxy groups and octahydro configuration differentiate it from other similar compounds.

Properties

CAS No.

40790-11-2

Molecular Formula

C21H30O5

Molecular Weight

362.5 g/mol

IUPAC Name

(12E)-8,16,18-trimethoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-2-one

InChI

InChI=1S/C21H30O5/c1-15-9-8-12-17(23-2)11-7-5-6-10-16-13-18(24-3)14-19(25-4)20(16)21(22)26-15/h6,10,13-15,17H,5,7-9,11-12H2,1-4H3/b10-6+

InChI Key

LYQNWEHJZOZNLY-UXBLZVDNSA-N

Isomeric SMILES

CC1CCCC(CCC/C=C/C2=C(C(=CC(=C2)OC)OC)C(=O)O1)OC

Canonical SMILES

CC1CCCC(CCCC=CC2=C(C(=CC(=C2)OC)OC)C(=O)O1)OC

Origin of Product

United States

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